molecular formula C20H20INO3 B214298 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214298
M. Wt: 449.3 g/mol
InChI Key: OWUGIPWYYWMDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BCI, is a synthetic compound that has been developed for its potential therapeutic applications. BCI belongs to the family of indole-2-one derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation. In addition, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In models of inflammation, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to suppress the production of pro-inflammatory cytokines by inhibiting the activity of NF-kB. In models of neurodegeneration, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta and alpha-synuclein.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is that it is a synthetic compound that can be easily synthesized and purified. In addition, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for the study of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further elucidate its mechanism of action and identify its molecular targets. In addition, future studies could focus on the optimization of the synthesis method of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and the development of more potent and selective analogs. Finally, the preclinical and clinical studies of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one could be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(4-iodophenyl)acetic acid with butyl isocyanate in the presence of triethylamine. The resulting intermediate is then treated with 2-amino-3-hydroxybenzoic acid to yield 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been investigated for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20INO3

Molecular Weight

449.3 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C20H20INO3/c1-2-3-12-22-17-7-5-4-6-16(17)20(25,19(22)24)13-18(23)14-8-10-15(21)11-9-14/h4-11,25H,2-3,12-13H2,1H3

InChI Key

OWUGIPWYYWMDMA-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Origin of Product

United States

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